molecular formula C9H19N3O4 B14460585 2-aminopentanedioic acid;piperazine CAS No. 66034-16-0

2-aminopentanedioic acid;piperazine

Cat. No.: B14460585
CAS No.: 66034-16-0
M. Wt: 233.27 g/mol
InChI Key: AZDSMVLIYXVHGZ-UHFFFAOYSA-N
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Description

2-aminopentanedioic acid, also known as L-glutamic acid, is an α-amino acid that plays a crucial role in various biochemical processes. Piperazine is an organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. Both compounds have significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-aminopentanedioic acid can be synthesized through several methods, including the hydrolysis of proteins and the fermentation of certain bacteria. Industrial production often involves the fermentation of glucose using Corynebacterium glutamicum, which produces high yields of L-glutamic acid .

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by the reduction of pyrazine with sodium in ethanol . These methods provide efficient routes to obtain piperazine in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-aminopentanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions include derivatives such as γ-aminobutyric acid (GABA) and other amino acids .

Piperazine undergoes reactions such as cyclization, substitution, and addition. It reacts with alkyl halides to form N-alkylpiperazines and with carbonyl compounds to form piperazine derivatives. These reactions are often carried out under mild conditions using catalysts like palladium or ruthenium .

Mechanism of Action

2-aminopentanedioic acid acts as an excitatory neurotransmitter in the central nervous system by binding to glutamate receptors. This binding leads to the activation of ion channels and subsequent neuronal excitation. It also plays a role in the synthesis of other neurotransmitters and in cellular metabolism .

Piperazine exerts its effects by binding to GABA receptors on muscle membranes, causing hyperpolarization and flaccid paralysis of parasitic worms. This mechanism allows the host body to expel the parasites easily .

Comparison with Similar Compounds

2-aminopentanedioic acid is similar to other α-amino acids like aspartic acid and glycine. its unique role as a neurotransmitter and its involvement in various metabolic pathways distinguish it from other amino acids .

Piperazine is similar to other nitrogen-containing heterocycles like piperidine and pyrrolidine. Its unique structure, with two nitrogen atoms in a six-membered ring, provides distinct chemical properties and biological activities compared to other heterocycles .

Conclusion

2-aminopentanedioic acid and piperazine are versatile compounds with significant applications in various scientific fields. Their unique chemical properties and biological activities make them valuable tools in research and industry.

Properties

CAS No.

66034-16-0

Molecular Formula

C9H19N3O4

Molecular Weight

233.27 g/mol

IUPAC Name

2-aminopentanedioic acid;piperazine

InChI

InChI=1S/C5H9NO4.C4H10N2/c6-3(5(9)10)1-2-4(7)8;1-2-6-4-3-5-1/h3H,1-2,6H2,(H,7,8)(H,9,10);5-6H,1-4H2

InChI Key

AZDSMVLIYXVHGZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN1.C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

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